Argireline

概要

説明

アセチルヘキサペプチド-3(アセテート)は、アルジレリンとしても知られており、6つのアミノ酸からなる合成ペプチドです。特にしわ防止効果を有する化粧品への応用で広く知られています。この化合物は、神経伝達物質の放出に関与するSNAP-25タンパク質の断片です。アセチルヘキサペプチド-3(アセテート)は、SNARE複合体の形成を阻害することにより、筋肉の収縮を減らし、しわの出現を最小限に抑えることができます .

準備方法

合成経路と反応条件

アセチルヘキサペプチド-3(アセテート)の合成には、固相ペプチド合成(SPPS)が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、通常、以下のステップが含まれます。

樹脂への負荷: 最初のアミノ酸が樹脂に結合されます。

脱保護: アミノ酸の保護基が除去されます。

カップリング: アミノ基が保護された次のアミノ酸が活性化され、成長中の鎖にカップリングされます。

繰り返し: ステップ2と3を、目的のペプチド配列が得られるまで繰り返します。

切断: ペプチドが樹脂から切断され、脱保護されて最終生成物が得られます。

SPPSで使用される一般的な試薬には、活性化のためのN、N'-ジイソプロピルカルボジイミド(DIC)と、脱保護のためのトリフルオロ酢酸(TFA)があります .

工業的製造方法

アセチルヘキサペプチド-3(アセテート)の工業的製造は、同様の原理に基づいていますが、より大規模に行われます。自動ペプチド合成装置が使用されることが多く、効率と一貫性を向上させています。最終生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製され、高純度と品質が保証されます .

化学反応の分析

反応の種類

アセチルヘキサペプチド-3(アセテート)は、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: ペプチド中のメチオニン残基は、メチオニンスルホキシドに酸化される可能性があります。

還元: 存在する場合は、ジスルフィド結合が遊離チオールに還元される可能性があります。

置換: アミノ酸残基を置換して、ペプチドの特性を改変することができます。

一般的な試薬と条件

酸化: 過酸化水素(H₂O₂)またはその他の酸化剤。

還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換: さまざまなアミノ酸誘導体とカップリング試薬。

生成される主な生成物

酸化: メチオニンスルホキシドを含むペプチド。

還元: 還元されたチオール基を持つペプチド。

置換: 配列が変更された修飾ペプチド.

科学研究の応用

アセチルヘキサペプチド-3(アセテート)は、科学研究で幅広い用途があります。

化学: ペプチド合成と修飾の研究におけるモデルペプチドとして使用されます。

生物学: 神経伝達物質の放出と筋肉収縮の阻害における役割が調査されています。

医学: 眼瞼痙攣など、筋肉の過活動が関与する状態における潜在的な治療用途が研究されています。

科学的研究の応用

Clinical Efficacy

Numerous studies have investigated the effectiveness of Argireline in reducing wrinkles. A notable study conducted by Wang et al. involved a double-blind, placebo-controlled trial with 60 participants. The results indicated that this compound application led to a 48.9% reduction in wrinkle depth after four weeks compared to no improvement in the placebo group .

Another study highlighted that this compound could reduce wrinkle depth by up to 30% within four weeks without exhibiting toxicity . Furthermore, a comparative analysis of various peptide analogues found that this compound (Arg0) was effective but less so than modified versions like Arg3, which showed enhanced skin permeation and greater efficacy in reducing wrinkles .

Safety Profile

This compound has been deemed safe for topical application with minimal side effects reported. In studies involving human subjects, no significant adverse effects were noted, making it a favorable alternative to more invasive treatments like botulinum toxin injections .

Comparative Efficacy

The following table summarizes key findings from various studies regarding the efficacy of this compound compared to other treatments:

Future Applications

Research continues to explore additional applications of this compound beyond anti-aging skincare. Its ability to enhance skin permeability and its potential role in tissue repair through chelation of copper ions are areas of interest . Moreover, ongoing investigations into its use in combination with other active ingredients may lead to more effective formulations for various skin conditions.

Case Studies

Several case studies illustrate the practical application of this compound:

- Case Study on Periorbital Wrinkles : In a controlled trial with Chinese participants, this compound was applied twice daily over four weeks, leading to significant improvements in periorbital wrinkles as measured by both subjective and objective assessments .

- Skin Penetration Studies : Research on peptide analogues demonstrated that modifications to the structure of this compound could enhance its skin penetration capabilities, potentially increasing its effectiveness in clinical applications .

作用機序

アセチルヘキサペプチド-3(アセテート)は、神経筋接合部での神経伝達物質の放出に不可欠なSNARE複合体の形成を阻害することによって効果を発揮します。この複合体の集合を防ぐことにより、ペプチドはアセチルコリンの放出を減らし、筋肉の収縮を減少させます。このメカニズムは、ボツリヌス毒素と似ていますが、関連する毒性は伴いません .

類似化合物との比較

類似化合物

アセチルヘキサペプチド-8: アセチルヘキサペプチド-3と混同されることがありますが、同様のしわ防止特性を持っています。

パルミトイルペンタペプチド-4: 抗老化製品で使用される別のペプチドで、コラーゲン産生の促進で知られています。

ジペプチドジアミノブチロイルベンジルアミドジアセテート: ヘビ毒の効果を模倣して筋肉の収縮を阻害します。

独自性

アセチルヘキサペプチド-3(アセテート)は、SNARE複合体の特異的な阻害により、化粧品への応用においてボツリヌス毒素の無毒な代替品となっています。顕著な副作用なしに筋肉の収縮を減らす能力は、他のペプチドとは異なります .

生物活性

Argireline, also known as Acetyl Hexapeptide-8, is a synthetic peptide that has gained significant attention in the cosmetic industry for its anti-wrinkle properties. It functions primarily by inhibiting the formation of the SNARE complex, which is crucial for neurotransmitter release in muscle contraction. This mechanism mimics the effects of botulinum toxin (Botox) but is considered safer and less invasive for cosmetic applications.

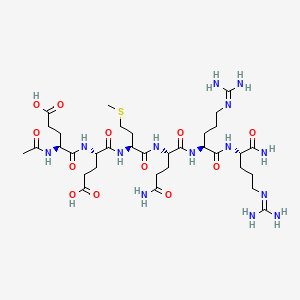

The chemical structure of this compound is represented by the sequence: Ac-Glu-Glu-Met-Gln-Arg-Arg-NH2. Its biological activity is primarily attributed to its ability to disrupt synaptic transmission in neurons, thereby reducing muscle contractions that lead to wrinkle formation. This action is mediated through the inhibition of glutamate release, which serves as a proxy for acetylcholine release in neuronal signaling.

Table 1: Comparison of this compound and Botox

| Feature | This compound | Botox |

|---|---|---|

| Composition | Synthetic peptide | Botulinum toxin |

| Mechanism | SNARE complex inhibition | Neurotransmitter blockade |

| Application | Topical cosmetic | Injection |

| Safety Profile | Generally regarded as safe | Associated with potential risks |

| Efficacy | Up to 48% wrinkle reduction | Significant wrinkle reduction |

In Vitro Studies

Research has demonstrated that this compound effectively inhibits glutamate release in neuronal cells. A study using differentiated human dental pulp stem cells showed that this compound reduced glutamate release by approximately 13%, while other analogs exhibited varying degrees of efficacy, with one variant achieving a reduction of 43% . This inhibition correlates with reduced muscle contractions and subsequent wrinkle formation.

Case Study: Efficacy in Cosmetic Applications

A clinical evaluation involving topical application of this compound-containing formulations reported a significant reduction in fine lines and wrinkles after regular use over a period of several weeks. Participants noted visible improvements, which were quantitatively assessed using photographic analysis and dermatological evaluations.

Table 2: Clinical Study Results on this compound Efficacy

| Study Parameter | Baseline (Week 0) | Post-Treatment (Week 8) | % Improvement |

|---|---|---|---|

| Fine Lines Score | 3.5 | 2.0 | 42.9% |

| Overall Skin Texture | 4.0 | 2.5 | 37.5% |

| Participant Satisfaction | N/A | 85% | N/A |

Safety and Toxicity

The safety profile of this compound has been extensively studied. In vitro cytotoxicity assays indicate that it exhibits low toxicity across various concentrations, making it suitable for regular cosmetic use . However, further research is warranted to explore the effects of oxidized forms of this compound, as recent studies have indicated potential changes in its biological activity upon oxidation .

Table 3: Cytotoxicity Study Results

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 90 |

特性

CAS番号 |

616204-22-9 |

|---|---|

分子式 |

C35H62N14O11S |

分子量 |

887.0 g/mol |

IUPAC名 |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]hex-5-enoic acid |

InChI |

InChI=1S/C35H62N14O11S/c1-18(20(45-19(2)50)9-12-27(52)53)44-23(10-13-28(54)55)31(58)49-25(14-17-61-3)33(60)48-24(8-11-26(36)51)32(59)47-22(7-5-16-43-35(40)41)30(57)46-21(29(37)56)6-4-15-42-34(38)39/h20-25,44H,1,4-17H2,2-3H3,(H2,36,51)(H2,37,56)(H,45,50)(H,46,57)(H,47,59)(H,48,60)(H,49,58)(H,52,53)(H,54,55)(H4,38,39,42)(H4,40,41,43)/t20-,21-,22-,23-,24-,25-/m0/s1 |

InChIキー |

AJLNZWYOJAWBCR-OOPVGHQCSA-N |

SMILES |

CC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |

異性体SMILES |

CC(=O)N[C@@H](CCC(=O)O)C(=C)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |

正規SMILES |

CC(=O)NC(CCC(=O)O)C(=C)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Acetyl Hexapeptide-3; Acetyl Hexapeptide-8; Acetyl-glu-glu-met-gln-arg-arg-amide; Argireline |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。